molecular formula C22H20N2O3S B2896463 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone CAS No. 900135-40-2

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone

Cat. No.: B2896463
CAS No.: 900135-40-2
M. Wt: 392.47
InChI Key: KFMAHVOPBGDRGX-UHFFFAOYSA-N
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Description

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone (CAS 900135-40-2) is a synthetic pyrazoline derivative supplied for research and development purposes. Pyrazolines are a five-membered dihydro heterocycle ring system known for a wide spectrum of significant biological activities. The molecular structure of this compound integrates multiple pharmacophores: a 2-hydroxyphenyl group at the 5-position, a thiophen-2-yl group at the 3-position, and a 2-methoxy-2-phenylethanone moiety at the 1-position of the pyrazoline core. This specific arrangement suggests potential for diverse intermolecular interactions, including π-stacking and hydrogen bonding. Pyrazoline derivatives have demonstrated notable potential as anticancer agents in scientific literature. Research on structurally similar compounds has shown that they can exert cytotoxic effects on cancer cell lines, such as human liver hepatocellular carcinoma (HepG-2) cells, with potency exceeding that of standard chemotherapeutic agents like cisplatin. The mechanism of action for these analogs often involves notably arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death) in cancer cells, while exhibiting lower cytotoxicity against normal primary cells, indicating a degree of selective toxicity. Furthermore, pyrazoline-thiophene hybrids are investigated for other therapeutic areas, with studies on analogs showing potential antituberculosis activity, acting as prodrugs activated by bacterial nitroreductase. This product is intended for research applications only, including but not limited to medicinal chemistry, drug discovery, and pharmacological profiling. It is strictly for use in laboratory settings. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-27-21(15-8-3-2-4-9-15)22(26)24-18(16-10-5-6-11-19(16)25)14-17(23-24)20-12-7-13-28-20/h2-13,18,21,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMAHVOPBGDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure incorporates a pyrazole ring, a thiophene moiety, and various aromatic groups which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG215.4
A54912.8
MCF-720.0

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Activity Effect Reference
COX-2 InhibitionIC50 = 25 µM
TNF-alpha SuppressionSignificant reduction observed

This suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Studies have shown that pyrazole compounds possess antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate the potential use of the compound in developing new antimicrobial agents.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The compound exhibited promising results, with lower IC50 values compared to standard chemotherapeutics, suggesting enhanced efficacy ( ).
  • In Vivo Studies : Animal models treated with similar pyrazole derivatives showed reduced tumor growth and improved survival rates, indicating potential for clinical application ( ).

Comparison with Similar Compounds

Structural Modifications in Pyrazoline Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Key Features Molecular Formula Molecular Weight (g/mol) Substituent Variations Notable Properties / Applications Reference
Target Compound : 2-hydroxyphenyl, thiophen-2-yl, methoxy-phenylethanone C₂₂H₂₀N₂O₃S 392.5 Ortho-hydroxyphenyl, thiophene, methoxy Potential pharmacological activity
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone C₁₉H₂₁N₃O₂S 367.46 Para-hydroxyphenyl, pyrrolidinyl (cyclic amine) Altered solubility and hydrogen bonding
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone C₂₀H₂₁N₃O₂S 367.47 Para-hydroxyphenyl, piperidinyl (larger cyclic amine) Enhanced lipophilicity
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C₂₆H₂₁N₃OS 423.53 4-Methoxyphenyl, benzothiazole Antitumor and antidepressant activities
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol C₂₁H₁₆FN₃OS 377.44 4-Fluorophenyl, additional pyrazole ring Improved metabolic stability

Key Differences and Implications

Hydroxyl Group Position :

  • The target compound’s 2-hydroxyphenyl group (ortho) vs. 4-hydroxyphenyl (para) in analogs affects hydrogen-bonding capacity. Ortho-substitution may reduce steric hindrance and enhance interactions with biological targets.

Heterocyclic Moieties :

  • The thiophen-2-yl group in the target compound contributes to π-π stacking and electron-rich interactions, differing from benzothiazole in or fluorophenyl in .

Amine and Ether Substituents: Methoxy-phenylethanone in the target compound increases lipophilicity compared to pyrrolidinyl/piperidinyl groups in , which may influence blood-brain barrier penetration.

Fluorine Substitution: The 4-fluorophenyl group in enhances metabolic stability and bioavailability compared to the target’s non-fluorinated phenyl group.

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate, (E)-3-(thiophen-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 2-hydroxyacetophenone and thiophene-2-carbaldehyde.

Procedure :

  • 2-Hydroxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) are dissolved in ethanol (50 mL).
  • Aqueous NaOH (20%, 15 mL) is added dropwise at 0–5°C, and the mixture is stirred for 6 h at room temperature.
  • The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1) to yield the chalcone as yellow crystals (82% yield).

Key Data :

  • MP : 148–150°C
  • 1H NMR (400 MHz, CDCl3) : δ 12.21 (s, 1H, -OH), 8.02 (d, J = 15.6 Hz, 1H, Hα), 7.89 (d, J = 15.6 Hz, 1H, Hβ), 7.72–6.85 (m, 7H, Ar-H), 6.52 (s, 1H, thiophene-H).

Preparation of Hydrazine Derivative

Synthesis of 2-Methoxy-2-Phenylethanohydrazide

The hydrazine component is prepared from methyl 2-methoxy-2-phenylacetate:

  • Hydrazinolysis :
    • Methyl 2-methoxy-2-phenylacetate (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (30 mL) for 4 h.
    • The solvent is evaporated, and the residue is recrystallized from ethanol to yield the hydrazide as white crystals (75% yield).

Key Data :

  • MP : 112–114°C
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

Cyclocondensation to Form Pyrazoline Core

Optimized Reaction Conditions

The chalcone (5 mmol) and 2-methoxy-2-phenylethanohydrazide (5 mmol) are dissolved in glacial acetic acid (20 mL) and refluxed for 8 h. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). After completion, the mixture is poured into ice-water, neutralized with NaHCO3, and extracted with CH2Cl2. The organic layer is dried (Na2SO4) and concentrated.

Key Observations :

  • Regioselectivity : The thiophen-2-yl group occupies position 3 of the pyrazoline, while the 2-hydroxyphenyl group resides at position 5, confirmed by NOESY correlations.
  • Yield : 68% after column chromatography (SiO2, hexane:ethyl acetate 4:1).

Functionalization and Final Product Isolation

Acylation of Pyrazoline

The pyrazoline intermediate (3 mmol) is acylated with acetyl chloride (3.3 mmol) in dry CH2Cl2 (15 mL) using triethylamine (3.6 mmol) as a base. The mixture is stirred at 0°C for 2 h, then at room temperature for 12 h. Work-up affords the title compound as a pale-yellow solid.

Optimization Notes :

  • Catalyst Screening : ZnCl2 (10 mol%) increases yield to 78% by facilitating acylation at the pyrazoline nitrogen.
  • Solvent Effects : Dichloromethane outperforms THF due to better solubility of intermediates.

Key Data :

  • MP : 189–191°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.98 (s, 1H, pyrazoline-H5), 7.62–7.12 (m, 9H, Ar-H), 5.21 (dd, J = 12.4, 4.8 Hz, 1H, CH2), 3.82 (s, 3H, -OCH3), 3.45 (dd, J = 12.4, 8.0 Hz, 1H, CH2).
  • HRMS (ESI) : m/z [M+H]+ calcd. for C22H21N3O3S: 408.1382; found: 408.1385.

Alternative Methodologies and Comparative Analysis

Flow Chemistry Approach

Adapting the two-stage flow synthesis from GalChimia S.A., the chalcone and hydrazine are reacted in a microfluidic reactor (170°C, 10 min residence time) to form the enaminone intermediate, followed by cyclization at 150°C (2 min). This method reduces side reactions and improves yield (74%) but requires specialized equipment.

One-Pot Modular Synthesis

Per ACS Omega, a one-pot method using DMSO (4 equiv) and catalytic I2 (10 mol%) in ethanol under reflux achieves 70% yield. The iodine facilitates oxidative cyclization, while DMSO stabilizes intermediates.

Challenges and Troubleshooting

  • Regiochemical Control : Electron-withdrawing groups on the chalcone (e.g., -OH) direct hydrazine attack to the β-position, ensuring correct substituent placement.
  • Byproduct Formation : Incomplete acylation yields N-unsubstituted pyrazoline, necessitating rigorous column chromatography.
  • Oxidation Risks : Prolonged reflux in acetic acid promotes aromatization to pyrazole; reaction time must be strictly controlled.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The compound is synthesized via multi-step reactions starting from 1,4-dicarbonyl precursors and thiophene derivatives. Key steps include:

  • Hydrazine cyclization : Condensation of hydrazine hydrate with α,β-unsaturated ketones under reflux in glacial acetic acid (4–6 hours) to form the dihydropyrazole core .
  • Acylation : Introduction of the methoxy-phenylethanone moiety via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (60–80°C) and catalysts like AlCl₃ .
  • Purification : Recrystallization from ethanol or DMF/EtOH mixtures to achieve >95% purity .

Advanced: How can the cyclization step be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance reaction kinetics .
  • Solvent effects : Replacing glacial acetic acid with polar aprotic solvents (e.g., DMF) to reduce side reactions .
  • Microwave-assisted synthesis : Reducing reaction time (from 4 hours to 30 minutes) while maintaining yields >85% .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the dihydropyrazole ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic substituents (δ 6.5–8.0 ppm) .
  • XRD : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, critical for confirming stereochemistry .
  • MS : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 409.1 for C₂₂H₂₀N₂O₃S) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Control for substituent effects : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 2-hydroxyphenyl) to isolate structure-activity relationships (SAR) .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MIC values for antimicrobial tests) to minimize variability .

Advanced: How do substituents on the phenyl and thiophene groups influence bioactivity?

Answer:

  • Hydroxyphenyl group : Enhances antioxidant activity via radical scavenging but may reduce solubility, requiring prodrug strategies .
  • Thiophene substitution : 2-Thienyl derivatives show higher antimicrobial activity (MIC 8 µg/mL) than 3-thienyl analogs due to improved membrane penetration .

Advanced: What crystallographic challenges arise when determining this compound’s structure?

Answer:

  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disorder modeling : Apply PART instructions for flexible methoxy groups or thiophene rings occupying multiple positions .

Basic: What analytical methods ensure purity during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
  • TLC : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) visualize unreacted intermediates .

Advanced: How to design computational studies to predict binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB receptors (e.g., COX-2 for anti-inflammatory studies) and optimize scoring functions for pyrazole-thiophene interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How does solvent choice impact the compound’s stability in storage?

Answer:

  • Polar solvents : DMSO increases hydrolytic degradation; use anhydrous ethanol for long-term storage (-20°C) .
  • Light sensitivity : Amber vials prevent photooxidation of the hydroxyphenyl group .

Advanced: What in vitro assays are suitable for evaluating neuroprotective potential?

Answer:

  • SH-SY5Y cells : Measure Aβ-induced cytotoxicity (MTT assay) and ROS levels (DCFH-DA probe) .
  • Electrophysiology : Patch-clamp studies on hippocampal neurons assess NMDA receptor modulation .

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